![molecular formula C10H9N2NaO2 B047058 Sodium 5-phenyl-2-pyrazoline-1-carboxylate CAS No. 121306-86-3](/img/structure/B47058.png)
Sodium 5-phenyl-2-pyrazoline-1-carboxylate
Overview
Description
Sodium 5-phenyl-2-pyrazoline-1-carboxylate is a derivative of pyrazoline, a five-membered ring heterocycle with two nitrogen atoms at different positions . Pyrazoline derivatives are known for their broad range of pharmacological activities and are present in several marketed molecules with a wide range of uses .
Synthesis Analysis
Pyrazolines can be prepared by several synthesis strategies, focusing on greener and more economical ways for their synthesis . Among these methods, chalcones, hydrazines, diazo compounds, and hydrazones are most commonly applied under different reaction conditions for the synthesis of pyrazoline and its analogs . For instance, a series of 1, 3, 5-trisubstituted-2-pyrazoline derivatives were synthesized through cyclization of phenylhydrazine with α,β-unsaturated ketones using methanoic acid as a catalyst under thermal conditions .Molecular Structure Analysis
The pyrazoline moiety consists of a five-member ring with two nitrogen atoms at different positions . It exists as three isomeric forms of 1-pyrazoline, 2-pyrazoline, and 3-pyrazoline .Chemical Reactions Analysis
Pyrazoline derivatives can be prepared by several synthesis strategies . For instance, a series of 1, 3, 5-trisubstituted-2-pyrazoline derivatives were synthesized through cyclization of phenylhydrazine with α,β-unsaturated ketones .Future Directions
Pyrazolines have the potential for dynamic applications and could provide a new range of applications that would revolutionize various fields . The potential applications of pyrazolines are vast and ever-growing, but they have yet to make in-roads into real-life applications . This suggests a promising future direction for the study and application of Sodium 5-phenyl-2-pyrazoline-1-carboxylate and other pyrazoline derivatives.
properties
IUPAC Name |
sodium;3-phenyl-3,4-dihydropyrazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.Na/c13-10(14)12-9(6-7-11-12)8-4-2-1-3-5-8;/h1-5,7,9H,6H2,(H,13,14);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTLNIRJGYOQRK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=NN(C1C2=CC=CC=C2)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N2NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70923772 | |
Record name | Sodium 5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70923772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
121306-86-3 | |
Record name | 1H-Pyrazole-1-carboxylic acid, 4,5-dihydro-5-phenyl-, sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121306863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium 5-phenyl-4,5-dihydro-1H-pyrazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70923772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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